molecular formula C16H13NO3 B12926399 Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate CAS No. 59749-05-2

Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate

Cat. No.: B12926399
CAS No.: 59749-05-2
M. Wt: 267.28 g/mol
InChI Key: SIRYUKGFXNSSNP-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate is a chemical compound with the molecular formula C16H13NO3. It is a derivative of acridine, a heterocyclic organic compound. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Chemical Reactions Analysis

Types of Reactions: Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA and interfering with its replication and transcription processes. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

  • 9-Oxo-9,10-dihydroacridine-4-carboxylic acid
  • 4-Carboxy-9-acridanone

Comparison: Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate is unique due to its ethyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 9-oxo-10H-acridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-20-16(19)12-8-5-7-11-14(12)17-13-9-4-3-6-10(13)15(11)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRYUKGFXNSSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491840
Record name Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59749-05-2
Record name Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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